Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane: Electronic Properties, Steric Effects, and Synthetic Utility
Abstract
(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane is a specialized organosilicon compound whose utility in modern organic synthesis is dictated by a nuanced interplay of electronic and steric factors. The presence of a bulky trimethylsilyl (TMS) protecting group on the phenol, combined with the electronic influences of two methoxy substituents and a strategically positioned bromine atom, makes it a valuable intermediate. This guide provides a comprehensive analysis of the molecule's core characteristics. We will dissect the competing electronic effects (inductive vs. resonance) of the substituents to predict the reactivity of the aromatic ring. Furthermore, we will evaluate the significant steric hindrance imposed by the ortho-bromo and trimethylsiloxy groups, which governs the molecule's conformational preferences and accessibility to reagents. This document furnishes detailed, field-proven protocols for the synthesis of the title compound and its key reactions—deprotection and cross-coupling—offering insights into the causality behind the methodological choices. The integration of structural diagrams, data tables, and reaction workflows aims to provide a self-validating, authoritative resource for professionals leveraging this and similar building blocks in complex synthetic endeavors.
Molecular Structure and Physicochemical Profile
(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane is a derivative of 2-bromo-4,5-dimethoxyphenol where the acidic phenolic proton is replaced by a trimethylsilyl (TMS) group.[1][2] This transformation from a hydrophilic, protic phenol to a lipophilic, aprotic silyl ether is a cornerstone of protecting group strategy in multi-step synthesis.[3][4] The TMS group renders the hydroxyl functionality inert to a wide range of reaction conditions, such as those involving strong bases, organometallics, and hydridic reducing agents.[4][5]
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Caption: Molecular structure of (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane.
The key physicochemical properties of the compound are summarized below, compiled from supplier data.[6][7][8]
| Property | Value |
| IUPAC Name | (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane |
| CAS Number | 2104695-66-9 |
| Molecular Formula | C₁₁H₁₇BrO₃Si |
| Molecular Weight | 305.24 g/mol |
| Appearance | Pale yellow to brown clear liquid |
| Purity | ≥96.0% (GC) |
| Refractive Index | ~1.53 |
| Sensitivity | Air and heat sensitive |
Part I: Analysis of Electronic Properties
The reactivity of the aromatic core of (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane is governed by the cumulative electronic effects of its four substituents. Each group exerts both inductive and resonance effects, which either donate or withdraw electron density from the π-system of the ring.[9]
-
Methoxy Groups (-OCH₃): The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring, a powerful electron-donating resonance effect (+R).[10] The +R effect is dominant, making the methoxy group a net electron-donating, activating group that directs electrophilic attack to the ortho and para positions.[10]
-
Bromo Group (-Br): As a halogen, bromine is strongly electronegative and withdraws electron density through the sigma bond (-I effect).[11] Like the methoxy group, it also possesses lone pairs that can be donated to the ring via resonance (+R). For halogens, the -I effect outweighs the +R effect, making the bromo group a net deactivating substituent. Paradoxically, it still directs incoming electrophiles to the ortho and para positions because the resonance stabilization of the intermediate carbocation is most effective at these positions.[11]
-
Trimethylsiloxy Group (-OSi(CH₃)₃): This group is electronically similar to an alkoxy group. The oxygen atom's lone pairs are donated to the ring (+R effect), while its electronegativity creates a withdrawing -I effect. The net result is an activating, ortho-, para-directing group, though it is generally less activating than a hydroxyl or methoxy group.
Cumulative Influence on Ring Electron Density
The positions of the substituents lead to a specific electronic landscape. The two methoxy groups at C4 and C5, along with the siloxy group at C1, work in concert to significantly increase the electron density of the ring, particularly at the positions ortho and para to them. The bromo-substituent at C2, while deactivating, directs to its ortho (C3) and para (C6) positions. This complex interplay results in a highly activated aromatic system with specific nucleophilic centers. The C6 position is particularly activated, being para to one methoxy group and ortho to the siloxy group.
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Caption: Competing electronic effects on the aromatic ring.
Part II: Analysis of Steric Effects
Steric hindrance plays a critical role in the chemistry of this molecule, primarily due to the trimethylsilyl and ortho-bromo groups.
The Trimethylsilyl (TMS) Group
The TMS group is significantly larger than the proton it replaces.[1] This bulk has two major consequences:
-
Shielding the Oxygen: The three methyl groups create a sterically congested environment around the siloxy oxygen, protecting it from attack by nucleophiles or bases.[12]
-
Directing Reactions: The sheer size of the -OSi(CH₃)₃ group can block access to the adjacent ortho positions (C2 and C6), potentially directing incoming reagents to less hindered sites on the molecule.[5][12]
The ortho-Bromo Group
The bromine atom at the C2 position is directly adjacent to the large trimethylsiloxy group. This ortho relationship creates a highly crowded region on one side of the molecule. This steric clash can restrict the free rotation around the C1-O bond, influencing the molecule's preferred conformation. Functionally, this congestion makes nucleophilic substitution or metal insertion at the C-Br bond more challenging compared to a less hindered bromo-substituted arene.
The combined steric profile makes the C6 position the most accessible for electrophilic attack, as it is only flanked by a hydrogen atom on one side.
Part III: Synthesis and Chemical Reactivity
The primary value of (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane lies in its dual functionality: a protected phenol and a handle for cross-coupling reactions.
Synthesis Protocol: Silylation of 2-Bromo-4,5-dimethoxyphenol
The most direct and efficient synthesis involves the silylation of the corresponding phenol. Trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base is a standard and reliable method.[3] The base is essential to neutralize the HCl byproduct, which could otherwise catalyze the reverse reaction (deprotection).[5]
Materials:
-
2-Bromo-4,5-dimethoxyphenol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N) or Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Magnetic stirrer
Experimental Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-4,5-dimethoxyphenol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution and cool the flask to 0 °C in an ice bath.
-
Silylating Agent Addition: Add trimethylsilyl chloride (1.1 eq) dropwise to the cold solution. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting phenol by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane.
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Caption: General workflow for the synthesis of the title compound.
Key Reactions and Deprotection Pathways
The TMS ether is a robust protecting group but can be cleaved selectively under specific conditions, regenerating the phenol.[13]
A. Fluoride-Mediated Cleavage:
This is the most common and mild method for silyl ether deprotection. It leverages the exceptionally high bond energy of the Silicon-Fluorine bond.
B. Acid-Catalyzed Cleavage:
Silyl ethers are labile under acidic conditions.
-
Protocol: Stirring the compound in a mixture of a protic acid (e.g., dilute HCl or acetic acid) and a suitable solvent (e.g., methanol, THF) will efficiently cleave the Si-O bond.[15] The mechanism involves protonation of the ether oxygen followed by nucleophilic attack on the silicon atom.[14]
C. Cross-Coupling Reactions:
With the phenol protected, the C-Br bond serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig).[15] This allows for the elaboration of the molecular scaffold before revealing the phenol in a final deprotection step. This two-stage strategy is fundamental to the synthesis of complex natural products and pharmaceutical agents.
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Caption: Primary reactivity pathways for the title compound.
Conclusion
(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane is a highly functionalized building block whose chemical behavior is a direct consequence of its structure. The electronic properties, dominated by the electron-donating methoxy and siloxy groups, render the aromatic ring nucleophilic and primed for further substitution. Simultaneously, the steric bulk of the trimethylsilyl and ortho-bromo substituents provides steric shielding and directs regiochemical outcomes. This guide has detailed the synthesis and key transformations of this compound, underscoring its role as a protected phenol that enables selective reactions at other molecular sites. For the medicinal chemist or materials scientist, a thorough understanding of these foundational principles is crucial for the rational design of synthetic routes to complex molecular targets.
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